
N-Octadecyl-4-stilbazole Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octadecyl-4-stilbazole Bromide, also known as N-Stearyl-4-stilbazole Bromide, is a chemical compound with the molecular formula C₃₁H₄₈BrN and a molecular weight of 514.64 g/mol . It is a light yellow to yellow powder or crystal at room temperature . This compound is primarily used in the field of materials science, particularly in the formation of Langmuir-Blodgett films .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Octadecyl-4-stilbazole Bromide typically involves the reaction of 4-stilbazole with octadecyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions . The product is then purified through recrystallization or column chromatography to achieve a high purity level.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Octadecyl-4-stilbazole Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or potassium cyanide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include N-Octadecyl-4-stilbazole derivatives with different substituents replacing the bromide ion.
Oxidation Reactions: Oxidized products such as N-Octadecyl-4-stilbazole oxides.
Reduction Reactions: Reduced forms of N-Octadecyl-4-stilbazole.
Wissenschaftliche Forschungsanwendungen
N-Octadecyl-4-stilbazole Bromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Octadecyl-4-stilbazole Bromide involves its interaction with molecular targets through its amphiphilic structure. The long hydrophobic octadecyl chain allows it to integrate into lipid bilayers, while the polar stilbazole headgroup can interact with various molecular targets. This dual nature enables it to form stable monolayers and bilayers, making it useful in applications such as biosensors and drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
N-Octadecyl-4-pyridinium Bromide: Similar in structure but lacks the stilbazole moiety, making it less effective in forming stable monolayers.
N-Octadecyl-4-quinolinium Bromide: Contains a quinoline ring instead of a pyridine ring, leading to different electronic properties and reactivity.
N-Octadecyl-4-bipyridinium Bromide: Features two pyridine rings, which can enhance its ability to form complex structures.
Uniqueness: N-Octadecyl-4-stilbazole Bromide is unique due to its stilbazole moiety, which provides distinct electronic properties and enhances its ability to form stable monolayers and bilayers. This makes it particularly valuable in applications requiring precise control over molecular assembly and surface properties .
Eigenschaften
IUPAC Name |
1-octadecyl-4-[(E)-2-phenylethenyl]pyridin-1-ium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-32-28-25-31(26-29-32)24-23-30-21-18-17-19-22-30;/h17-19,21-26,28-29H,2-16,20,27H2,1H3;1H/q+1;/p-1/b24-23+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIYCOMNTWABLV-XMXXDQCKSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=CC=C2.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
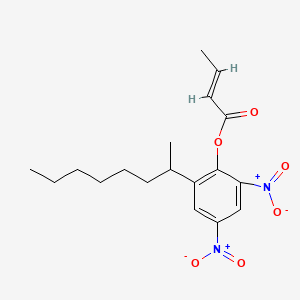

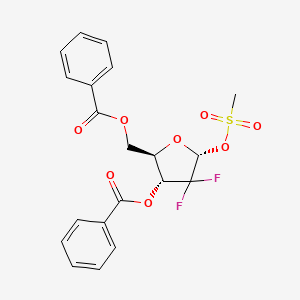

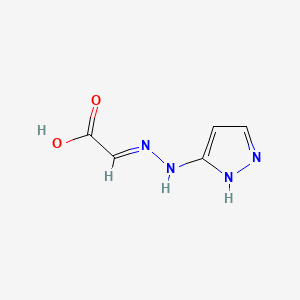
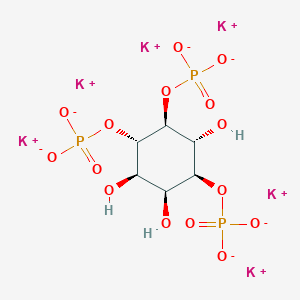


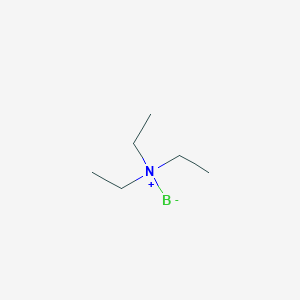


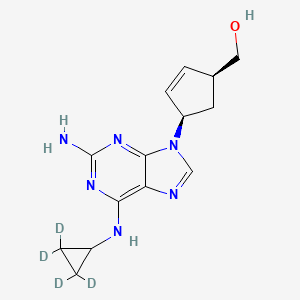
![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)
